molecular formula C9H5FN2 B1586200 3-Cyano-4-fluorobenzylcyanide CAS No. 519059-09-7

3-Cyano-4-fluorobenzylcyanide

Cat. No. B1586200
M. Wt: 160.15 g/mol
InChI Key: KRNCZBBJZSYHMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-fluorobenzylcyanide is represented by the formula C10H6FNO. Its molecular weight is 181.16 grams per mole.


Physical And Chemical Properties Analysis

3-Cyano-4-fluorobenzylcyanide is a colorless to pale yellow liquid that is insoluble in water.

Scientific Research Applications

Fluorescence Enhancement and Stability

The development of fluorescent dyes for biochemical studies highlights the significance of structural modifications, like cyano and fluoro substitutions, to enhance fluorescence properties and stability for cellular imaging and other applications. For instance, new families of fluorescent indicators offer improved brightness, photostability, and selectivity, vital for intracellular applications (G. Grynkiewicz, M. Poenie, R. Tsien, 1985). Similarly, an oxygen scavenging system improves dye stability in single-molecule experiments, indicating the importance of chemical modifications for enhancing molecular performance (Colin Echeverría Aitken, R. Marshall, J. Puglisi, 2008).

Aggregation-Induced Emission (AIE)

The synthesis of novel compounds with AIE properties demonstrates the role of cyano groups in preventing π–π stacking, which is crucial for the development of materials with enhanced emission in aggregated states. Such properties are key for applications in optics, electronics, and the biological sciences (Wen-bin Jia et al., 2013).

Biocatalysis in Organic Synthesis

In organic synthesis, engineered enzymes catalyze the insertion of fluoroalkyl groups into organic compounds, demonstrating the potential for creating fluorinated molecules with altered pharmacological characteristics through C–H functionalization (Xiong Huang et al., 2018). This approach showcases the expanding scope of biocatalysis for incorporating fluoroalkyl groups into diverse molecular scaffolds.

Environmental Biodegradation

The biodegradation study of β-Cyfluthrin by Pseudomonas stutzeri strain S1 emphasizes the environmental implications of fluoro-containing compounds and highlights the efforts in understanding and enhancing the microbial degradation of synthetic pyrethroids (N. Saikia et al., 2005).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. The development of metal-free photoredox catalysts based on donor–acceptor fluorophores demonstrates the utility of such systems in driving energetically demanding cross-coupling reactions under mild conditions (Jian Luo, Jian Zhang, 2016).

Safety And Hazards

3-Cyano-4-fluorobenzylcyanide may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 3-Cyano-4-fluorobenzylcyanide are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

5-(cyanomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCZBBJZSYHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378785
Record name 3-Cyano-4-fluorobenzylcyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-fluorobenzylcyanide

CAS RN

519059-09-7
Record name 3-Cyano-4-fluorobenzylcyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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